molecular formula C13H14BrN3OS B12267053 1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B12267053
M. Wt: 340.24 g/mol
InChI Key: SUUXCMAHDRUJSG-UHFFFAOYSA-N
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Description

1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate brominated aromatic aldehyde to form the benzothiazole ring . This intermediate can then be reacted with piperidine-4-carboxylic acid or its derivatives to form the final compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Chemical Reactions Analysis

1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial survival . The inhibition of these enzymes disrupts the bacterial cell processes, leading to cell death. Additionally, the compound’s structure allows it to interact with various proteins and pathways, enhancing its biological activity .

Comparison with Similar Compounds

1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H14BrN3OS

Molecular Weight

340.24 g/mol

IUPAC Name

1-(6-bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H14BrN3OS/c14-9-1-2-10-11(7-9)19-13(16-10)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18)

InChI Key

SUUXCMAHDRUJSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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